molecular formula C18H14ClF3N4OS B6486034 N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 391933-88-3

N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B6486034
CAS No.: 391933-88-3
M. Wt: 426.8 g/mol
InChI Key: UHDWNZMJSARVPW-UHFFFAOYSA-N
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Description

N-{[4-(3-Chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4, a methylsulfanyl group at position 5, and a benzamide moiety at position 3. The benzamide is further substituted with a trifluoromethyl group at the 2-position. This structure combines hydrophobic (3-chlorophenyl, trifluoromethyl), hydrogen-bonding (amide), and sulfur-containing (methylsulfanyl) functionalities, which are critical for interactions with biological targets or material properties .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4OS/c1-28-17-25-24-15(26(17)12-6-4-5-11(19)9-12)10-23-16(27)13-7-2-3-8-14(13)18(20,21)22/h2-9H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDWNZMJSARVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and herbicidal properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13ClF3N4OS
  • Molecular Weight : 373.81 g/mol
  • CAS Number : Not specified in the search results but can be derived from the structural formula.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. For instance, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The following table summarizes some key findings:

CompoundIC50 (μM) against COX-1IC50 (μM) against COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compoundTBDTBD

These results indicate that derivatives of triazole can serve as potential anti-inflammatory agents by selectively inhibiting COX enzymes .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies have shown that various triazole compounds exhibit cytotoxic effects against different cancer cell lines. For example:

  • Cell Lines Tested : Human colon carcinoma, breast cancer cells.
  • Results : Compounds demonstrated varying degrees of cytotoxicity with IC50 values ranging from 10 to 50 μg/mL.

A specific study highlighted that certain triazole derivatives showed significant inhibition of cell proliferation in colon cancer cells with an IC50 value comparable to established chemotherapeutics . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Herbicidal Activity

Beyond medicinal applications, this compound has been investigated for its herbicidal properties. Research indicates that this compound acts as an inhibitor of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis in plants.

Herbicidal ActivityRate (g/ha)Effectiveness
This compound375 - 750Broad-spectrum activity against six weed species

Studies have shown that this compound exhibits a broader spectrum of post-emergence herbicidal activity compared to commercial PDS inhibitors .

Case Studies

  • Anti-inflammatory Study : A recent study synthesized various triazole derivatives and tested them for anti-inflammatory activity using RAW264.7 macrophage cells. The results indicated that certain compounds significantly reduced the expression levels of inflammatory markers such as iNOS and COX-2 .
  • Anticancer Study : In vitro testing against human colon carcinoma cells revealed that specific triazole compounds resulted in significant cell death through apoptosis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

Triazole-Based Benzamides
  • F3F (S-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl] 5-(Phenylethynyl)furan-2-carbothioate): Shares the trifluoromethyl-substituted triazole core but replaces the benzamide with a furan-carbothioate group.
  • Compound 12 (N-(trans-3-(4-(3-Chlorophenyl)-5-(5-ethoxypyridin-2-yl)-4H-1,2,4-triazol-3-yl)cyclobutyl)picolinamide) : Retains the 3-chlorophenyl group on the triazole but substitutes methylsulfanyl with a 5-ethoxypyridin-2-yl group. The picolinamide moiety (vs. benzamide) alters metal-binding capacity and solubility .
Sulfanyl-Substituted Triazoles
  • n-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide: Features a similar benzamide-trifluoromethyl group but incorporates a 4-fluorophenoxyethylsulfanyl chain instead of methylsulfanyl. This substitution may influence membrane permeability and target selectivity .
  • 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide : Replaces benzamide with acetamide and substitutes the triazole with a thiophene group. The ethyl group at position 4 increases steric bulk compared to the target’s 3-chlorophenyl .

Benzamide Derivatives with Trifluoromethyl Groups

  • Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicidal benzamide lacking the triazole core. The trifluoromethyl group is conserved, but the isopropoxy substituent confers distinct steric and electronic properties compared to the target’s triazole-methylsulfanyl system .
  • Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide: A herbicide with a tetrazole ring instead of triazole.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
N-{[4-(3-Chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide 1,2,4-Triazole 3-Chlorophenyl, methylsulfanyl, 2-(trifluoromethyl)benzamide Not reported (structural analog) -
F3F 1,2,4-Triazole Trifluoromethyl, phenylethynyl-furan-carbothioate Not reported
Compound 12 () 1,2,4-Triazole 3-Chlorophenyl, 5-ethoxypyridin-2-yl, picolinamide Not reported
n-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide 1,2,4-Triazole 4-Fluorophenoxyethylsulfanyl, 2-(trifluoromethyl)benzamide Docking studies (PanK, FtsZ)
Flutolanil Benzamide 3-Isopropoxyphenyl, 2-(trifluoromethyl) Fungicide
Sodium Salt () Tetrazole Methylsulfanyl, 2-chloro-4-(trifluoromethyl)benzamide Herbicide

Research Findings and Implications

  • Synthetic Accessibility : The target compound can likely be synthesized via established triazole-forming reactions (e.g., cyclocondensation) followed by benzamide coupling, as seen in ’s general procedure F .
  • Structure-Activity Relationship (SAR) :
    • The 3-chlorophenyl group enhances hydrophobic interactions with target proteins.
    • The methylsulfanyl group contributes to sulfur-mediated binding (e.g., covalent interactions or metal coordination).
    • The trifluoromethyl group improves lipophilicity and metabolic stability .
  • Potential Applications: Based on analogs, the compound may exhibit antiviral, enzyme-inhibitory, or herbicidal activity, warranting further biological testing .

Q & A

Basic: What synthetic methodologies are recommended for preparing this triazole-based benzamide compound?

Answer:
The synthesis involves three key steps:

Triazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., HCl/EtOH) to form the 1,2,4-triazole core .

Alkylation : Introduction of the methylsulfanyl group via nucleophilic substitution using methanethiol or methyl disulfide in the presence of a base (e.g., K₂CO₃) .

Benzamide coupling : Amide bond formation between the triazole intermediate and 2-(trifluoromethyl)benzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU .
Validation : Monitor reaction progress via TLC and confirm purity (>95%) by HPLC.

Basic: How can the molecular structure and crystallinity of this compound be rigorously confirmed?

Answer:

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the crystal structure. Key parameters include bond angles (e.g., C–S–C in methylsulfanyl group) and torsion angles of the trifluoromethylbenzamide moiety .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm; trifluoromethyl group as a singlet near δ 120–125 ppm in ¹³C) .
    • HRMS : Confirm molecular ion peak [M+H]⁺ with <2 ppm error .

Advanced: How can structural analogs be designed to investigate structure-activity relationships (SAR)?

Answer:

  • Substituent variation :
    • Replace the 3-chlorophenyl group with 4-fluorophenyl or nitro-substituted aryl to assess electronic effects on bioactivity .
    • Modify the methylsulfanyl group to sulfoxide/sulfone derivatives to study metabolic stability .
  • Computational modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and identify regions for pharmacophore optimization .
  • Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to correlate substituent changes with activity .

Advanced: How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

Answer:

  • Assay standardization :
    • Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and incubation times .
    • Validate purity via LC-MS to exclude impurities (>98% purity required) .
  • Mechanistic follow-up :
    • Perform competitive binding assays to confirm target specificity (e.g., GPCR vs. kinase inhibition) .
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out nonspecific interactions .

Advanced: What computational strategies predict target interactions for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into known GPCR or kinase active sites. Prioritize targets with high Glide scores (e.g., ΔG < −8 kcal/mol) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residue interactions (e.g., hydrogen bonding with Asp³⁵² in NK-1 receptors) .
  • Pharmacophore modeling : Generate 3D pharmacophores using MOE to align with known inhibitors (e.g., triazole-based kinase inhibitors) .

Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be optimized?

Answer:

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce cLogP from ~3.5 to <2.5, improving aqueous solubility .
  • CYP450 inhibition assays : Screen for CYP3A4/2D6 inhibition using human liver microsomes. Replace methylsulfanyl with cyano groups to reduce metabolic oxidation .
  • Pro-drug design : Mask the benzamide as an ester derivative to enhance oral bioavailability, with enzymatic cleavage studies in simulated gastric fluid .

Advanced: What analytical techniques resolve discrepancies in crystallographic data (e.g., disorder in the triazole ring)?

Answer:

  • High-resolution X-ray data : Collect data at 100 K with synchrotron radiation (λ = 0.7 Å) to improve resolution (<0.8 Å). Refine disorder using PART instructions in SHELXL .
  • DFT-assisted refinement : Compare experimental bond lengths/angles with theoretical values from Gaussian09 calculations to validate structural assignments .
  • Twinned data analysis : Use PLATON/TWINROTMAT to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

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